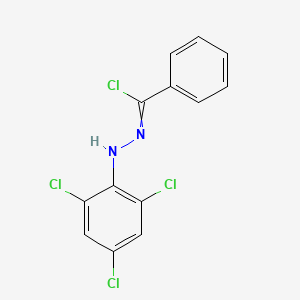
班胺
描述
Banamite is a chemical compound known for its dual role as an acaricide and a monoamine oxidase inhibitor . It is primarily used in agricultural settings to control mite populations and has also been studied for its potential effects on monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
科学研究应用
Banamite has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of oxidation and reduction reactions.
Biology: Studied for its effects on monoamine oxidase and potential implications in neurotransmitter regulation.
Medicine: Investigated for its potential therapeutic effects in conditions related to neurotransmitter imbalances.
Industry: Employed in agricultural settings as an acaricide to control mite populations
作用机制
Target of Action
Banamite, also known as flunixin meglumine , is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets prostaglandins . Prostaglandins are hormone-like substances that play a crucial role in inflammation, pain, and fever .
Mode of Action
Banamite works by inhibiting the production of prostaglandins . By blocking the production of these substances, Banamite helps to alleviate pain and reduce inflammation . It is significantly more potent than pentazocine, meperidine, and codeine as an analgesic .
Pharmacokinetics
Banamite exhibits a high degree of plasma protein binding (approximately 99%) . Free (unbound) drug appears to readily partition into body tissues . In cattle, elimination occurs primarily through biliary excretion . The terminal half-life has been shown to vary from 3.14 to 8.12 hours . Flunixin persists in inflammatory tissues and is associated with anti-inflammatory properties which extend well beyond the period associated with detectable plasma drug concentrations .
Result of Action
In horses, Banamite is recommended for the alleviation of inflammation and pain associated with musculoskeletal disorders . It is also recommended for the alleviation of visceral pain associated with colic in the horse . In cattle, Banamite is indicated for the control of pyrexia associated with bovine respiratory disease, endotoxemia, and acute bovine mastitis . It is also indicated for the control of inflammation in endotoxemia .
生化分析
Biochemical Properties
Banamite plays a significant role in biochemical reactions, particularly in inhibiting monoamine oxidase. This enzyme is crucial for the breakdown of monoamines, which are neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting monoamine oxidase, Banamite increases the levels of these neurotransmitters, which can affect various physiological processes. Additionally, Banamite interacts with other enzymes and proteins, including benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone and benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide, which are its major metabolites .
Cellular Effects
Banamite has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Banamite’s inhibition of monoamine oxidase can lead to altered cell signaling due to increased levels of neurotransmitters. This can impact gene expression and cellular metabolism, potentially leading to changes in cell function. Studies have shown that Banamite penetrates cells rapidly but is metabolized slowly, indicating its prolonged effect on cellular processes .
Molecular Mechanism
The molecular mechanism of Banamite involves its binding interactions with monoamine oxidase, leading to the inhibition of this enzyme. This inhibition prevents the breakdown of neurotransmitters, resulting in increased levels of serotonin, dopamine, and norepinephrine. Additionally, Banamite’s metabolites, such as benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone and benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide, also play a role in its molecular mechanism by interacting with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Banamite have been observed to change over time. The compound is stable and penetrates cells rapidly, but its metabolism is slow, leading to prolonged effects. Long-term studies have shown that Banamite can have lasting impacts on cellular function, including changes in gene expression and cellular metabolism. These effects are observed both in vitro and in vivo, indicating the compound’s stability and sustained activity .
Dosage Effects in Animal Models
The effects of Banamite vary with different dosages in animal models. At lower doses, Banamite effectively inhibits monoamine oxidase without causing significant adverse effects. At higher doses, toxic effects such as vomiting, diarrhea, and lethargy have been observed. These adverse effects highlight the importance of careful dosage management to avoid toxicity while maintaining efficacy .
Metabolic Pathways
Banamite is involved in several metabolic pathways, primarily related to its metabolism by monoamine oxidase. The major metabolites of Banamite include benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone and benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide. These metabolites are further processed by various enzymes, leading to the formation of minor metabolites such as 2,4,6-trichloroaniline and benzaldoxime. The metabolic pathways of Banamite involve interactions with several enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Banamite is transported and distributed within cells and tissues through various mechanisms. It penetrates cells rapidly and is distributed throughout the cellular compartments. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. Banamite’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of Banamite is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with monoamine oxidase and other biomolecules. Post-translational modifications and targeting signals direct Banamite to specific cellular compartments, ensuring its proper function. The localization of Banamite within the cell influences its efficacy and the duration of its effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Banamite involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of Banamite is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product in a form suitable for agricultural and research applications .
化学反应分析
Types of Reactions: Banamite undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, Banamite can be converted into its oxidized form.
Reduction: Reducing agents can convert Banamite into its reduced form.
Substitution: Banamite can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of Banamite, while substitution reactions can produce a variety of substituted compounds .
相似化合物的比较
Flunixin Meglumine: Another compound with anti-inflammatory and analgesic properties.
Chlorogenic Acid: Known for its antioxidant properties and potential health benefits.
Ellagic Acid: Studied for its anti-cancer and anti-inflammatory effects.
Uniqueness: Banamite’s dual role as both an acaricide and a monoamine oxidase inhibitor sets it apart from other similar compounds. Its ability to affect both agricultural pests and neurotransmitter levels makes it a unique and versatile compound in scientific research and industrial applications .
属性
CAS 编号 |
25939-05-3 |
|---|---|
分子式 |
C13H8Cl4N2 |
分子量 |
334.0 g/mol |
IUPAC 名称 |
(Z)-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H8Cl4N2/c14-9-6-10(15)12(11(16)7-9)18-19-13(17)8-4-2-1-3-5-8/h1-7,18H/b19-13- |
InChI 键 |
QVMATSPQIBFRPZ-UYRXBGFRSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
手性 SMILES |
C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/Cl |
规范 SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
同义词 |
banamite |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Banamite metabolized by twospotted spider mites?
A: Research indicates that Banamite, while absorbed quickly, undergoes a slow metabolic process in twospotted spider mites []. The primary identified metabolic products are benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone and benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide. Minor metabolites include 2,4,6-trichloroaniline, benzaldoxime, 2,4,6-trichlorophenylhydrazine, and benzoic acid. Additionally, several unidentified radioactive compounds were detected, suggesting a more complex metabolic pathway [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


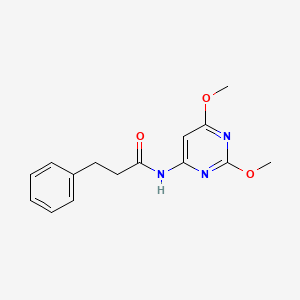
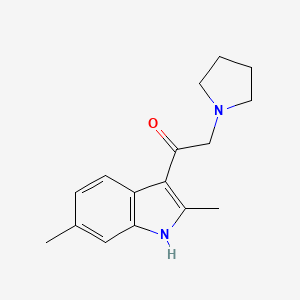
![13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1197081.png)

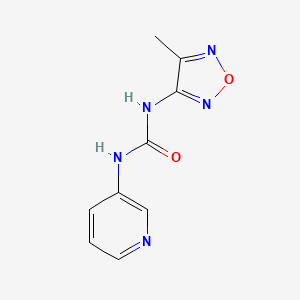
![Ethyl 10,10-dioxo-4,5-dihydropyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1197087.png)
![5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester](/img/structure/B1197090.png)
![1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione](/img/structure/B1197091.png)
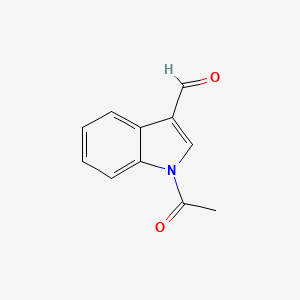
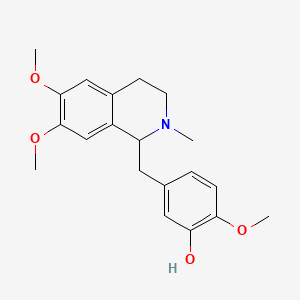
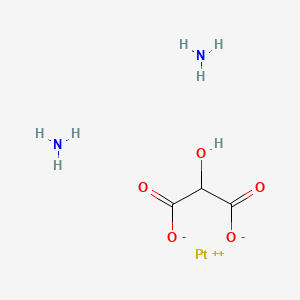

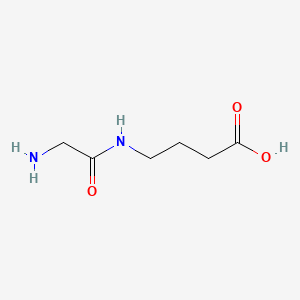
![2-Nitro-1H-benzo[d]imidazole](/img/structure/B1197101.png)
